(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
Overview
Description
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by its cyclopentane ring structure with a hydroxyl group and an ethyl ester functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate typically involves the following steps:
Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, the compound undergoes a series of reactions to introduce the hydroxyl and carboxylate groups.
Esterification: The carboxylate group is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the cyclopentane derivative is reacted with ethanol and an acid catalyst.
Continuous Flow Systems: For higher efficiency and yield, continuous flow systems can be employed, allowing for better control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation can yield cyclopentanone derivatives.
- Reduction can produce cyclopentanol derivatives.
- Substitution can result in various substituted cyclopentane compounds.
Scientific Research Applications
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism by which (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate exerts its effects involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-Methyl 2-hydroxycyclopentanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Cyclopentanone: Lacks the hydroxyl and ester groups but shares the cyclopentane ring structure.
Cyclopentanol: Contains a hydroxyl group but lacks the ester functionality.
Uniqueness
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Biological Activity
Overview
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is a chiral compound with the molecular formula CHO. It features a cyclopentane ring with a hydroxyl group and an ethyl ester functional group. This compound has garnered attention in various fields, particularly in organic chemistry and medicinal research, due to its potential biological activities and applications as an intermediate in drug synthesis.
- IUPAC Name : Ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate
- CAS Number : 2315-21-1
- Molecular Weight : 158.20 g/mol
- Structure : The compound consists of a cyclopentane ring with an ethyl ester and a hydroxyl group, which contribute to its reactivity and interaction with biological systems.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
1. Antimicrobial Properties
Studies have suggested that derivatives of cyclopentanecarboxylic acids can possess antimicrobial activity. The presence of the hydroxyl group in this compound enhances its potential to interact with microbial membranes or enzymes, potentially leading to inhibitory effects on microbial growth .
2. Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Research has shown that similar compounds can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .
3. Enzyme Interaction
The mechanism of action for this compound is thought to involve interactions with various enzymes. The hydroxyl and ester groups allow for hydrogen bonding and other interactions that may influence enzyme activity and biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrolysis : The ester bond can undergo hydrolysis, leading to the formation of active metabolites that may exhibit enhanced biological activity. Hydrolysis rates have been reported to be significantly faster than those of related compounds .
- Oxidation and Reduction Reactions : The compound can participate in oxidation reactions, converting the hydroxyl group into carbonyl functionalities, which may further enhance its reactivity and interaction profiles.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of cyclopentanecarboxylic acids exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the hydroxyl group was crucial for this activity.
- Inflammation Modulation Research : In vitro studies indicated that this compound could reduce the production of inflammatory mediators in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis
To understand the unique properties of this compound better, it is useful to compare it with similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
(1R,2S)-Methyl 2-hydroxycyclopentanecarboxylate | Methyl ester instead of ethyl ester | Similar antimicrobial properties |
Cyclopentanone | Lacks hydroxyl and ester groups | Limited biological activity |
Ethyl cyclopentanecarboxylate | Lacks hydroxyl group | Reduced reactivity |
Properties
IUPAC Name |
ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFIGGNBUOZGAB-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228121 | |
Record name | rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-21-1 | |
Record name | rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2315-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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